Introduction: The Strategic Importance of the 2,3-Dihydro-1,4-benzodioxin Scaffold
Introduction: The Strategic Importance of the 2,3-Dihydro-1,4-benzodioxin Scaffold
An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-ol (CAS: 5770-59-2)
The 2,3-dihydro-1,4-benzodioxin, often referred to as the 1,4-benzodioxane, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development.[1] This scaffold is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both synthetic and natural.[2][3] Its unique conformation, featuring a fused benzene and dioxane ring, provides a rigid framework that can effectively orient substituents for optimal interaction with biological targets such as receptors and enzymes.[1]
Derivatives of this core structure have been successfully developed into therapeutic agents for a range of conditions, including hypertension, glaucoma, and central nervous system disorders.[4] The versatility of the 2,3-dihydro-1,4-benzodioxin system allows for fine-tuning of pharmacological properties through substitution on both the aromatic and dioxane rings, making it a valuable template in the design of novel therapeutics.[1] This guide provides a detailed technical overview of a key derivative, 2,3-Dihydro-1,4-benzodioxin-2-ol (CAS: 5770-59-2), focusing on its synthesis, characterization, and potential applications for researchers and drug development professionals.
Physicochemical and Structural Characteristics
2,3-Dihydro-1,4-benzodioxin-2-ol is a hydroxylated derivative of the parent 1,4-benzodioxane. The introduction of the hydroxyl group at the C2 position creates a chiral center, a feature of paramount importance in medicinal chemistry, as stereoisomers often exhibit distinct pharmacological activities.[1]
Below is a summary of its key physicochemical properties, derived from computational models and data from related compounds.
| Property | Value | Source |
| CAS Number | 5770-59-2 | [5] |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-2-ol | [5] |
| Calculated XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Solubility | Practically insoluble in water | [2] |
| Physical State | Expected to be a solid or oil at room temp. | Inferred |
Synthesis and Purification: A Guided Protocol
Proposed Synthetic Pathway
The most logical approach involves the reaction of catechol with a protected 2-bromoacetaldehyde or a similar synthetic equivalent, followed by deprotection and reduction. A more direct, albeit potentially lower-yielding, route would be the reaction of catechol with 2-bromo-1,1-diethoxyethane followed by acidic workup to reveal the aldehyde and subsequent reduction. An even more direct approach, presented below, utilizes glycidol (2,3-epoxy-1-propanol) as the C2-electrophile, which introduces the required hydroxyl functionality directly.
Step-by-Step Experimental Protocol
Materials:
-
Catechol
-
Glycidol
-
Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. To this mixture, add glycidol (1.1 eq) dropwise via syringe.
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Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure 2,3-Dihydro-1,4-benzodioxin-2-ol.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and dioxane ring protons. Based on data from similar structures, the following chemical shifts (in ppm, relative to TMS in CDCl₃) can be predicted[1]:
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Aromatic Protons (4H): A multiplet in the range of δ 6.80-7.00 ppm.
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C2-H Proton (1H): A multiplet around δ 5.0-5.2 ppm, coupled to the C3 protons.
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C3-H Protons (2H): Two diastereotopic protons appearing as a multiplet around δ 4.1-4.4 ppm.
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Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration-dependent, likely between δ 2.0-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts are:
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Aromatic Carbons: 4 signals between δ 115-125 ppm and 2 quaternary signals around δ 140-145 ppm.
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C2 Carbon: A signal in the range of δ 95-100 ppm, shifted downfield due to the hydroxyl group.
-
C3 Carbon: A signal around δ 65-70 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of C₈H₈O₃.
-
Key Fragmentation Pathways:
-
Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z = 134.
-
Retro-Diels-Alder (RDA) type fragmentation of the dioxane ring is a characteristic pathway for this scaffold.
-
Cleavage of the C-O bond of the alcohol can lead to the loss of a CHO group (m/z = 29), giving a fragment at m/z = 123.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
Applications in Drug Discovery and Development
While specific biological data for 2,3-Dihydro-1,4-benzodioxin-2-ol is scarce, the extensive research on its parent scaffold provides a strong rationale for its utility as a building block in drug discovery programs.[3] The hydroxyl group at the C2 position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Adrenergic Receptor Modulation: The 1,4-benzodioxane core is a key component of several α-adrenergic receptor antagonists.[7] The C2 position is crucial for stereospecific interactions with the receptor.
-
Anti-inflammatory Agents: Derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties, suggesting that this core can be used to develop novel anti-inflammatory drugs.[3]
-
Anticancer Therapeutics: The scaffold has been incorporated into compounds with cytotoxic activities, indicating its potential in oncology research.[3]
The hydroxyl group of 2,3-Dihydro-1,4-benzodioxin-2-ol can be readily converted into other functional groups (e.g., esters, ethers, amines) to generate libraries of new chemical entities for high-throughput screening and lead optimization.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2,3-Dihydro-1,4-benzodioxin-2-ol is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical substance, assuming potential hazards based on related compounds.[8][9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2,3-Dihydro-1,4-benzodioxin-2-ol is a valuable, yet underexplored, building block in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The strategic placement of a hydroxyl group on the privileged 1,4-benzodioxane scaffold provides a key starting point for the synthesis of diverse compound libraries, enabling the exploration of new therapeutic agents across a wide range of biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2,3-Dihydro-1,4-benzodioxin-2-ol | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
